molecular formula C20H11BrN2OS B2642476 N-(acenaphtho[1,2-d]thiazol-8-yl)-3-bromobenzamide CAS No. 536729-10-9

N-(acenaphtho[1,2-d]thiazol-8-yl)-3-bromobenzamide

Cat. No.: B2642476
CAS No.: 536729-10-9
M. Wt: 407.29
InChI Key: KYPKRFZSVXILMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(acenaphtho[1,2-d]thiazol-8-yl)-3-bromobenzamide is a heterocyclic organic compound featuring a fused acenaphthene-thiazole core linked to a 3-bromobenzamide moiety. The 3-bromo substituent on the benzamide group confers steric bulk and electron-withdrawing characteristics, which may influence reactivity and solubility.

Properties

IUPAC Name

N-acenaphthyleno[1,2-d][1,3]thiazol-8-yl-3-bromobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H11BrN2OS/c21-13-7-1-6-12(10-13)19(24)23-20-22-17-14-8-2-4-11-5-3-9-15(16(11)14)18(17)25-20/h1-10H,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYPKRFZSVXILMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)C4=C(C3=CC=C2)SC(=N4)NC(=O)C5=CC(=CC=C5)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H11BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(acenaphtho[1,2-d]thiazol-8-yl)-3-bromobenzamide typically involves multicomponent reactions. One common method includes the reaction of acenaphthenequinone with aromatic aldehydes and ammonium acetate in the presence of a catalyst such as ferric hydrogensulfate under reflux conditions . Another approach utilizes Fe3O4 nanoparticles as a green and recyclable magnetic nanocatalyst, which facilitates the condensation of acenaphthenequinone with substituted benzaldehydes and ammonium acetate .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but the principles of green chemistry and sustainable catalysis are often applied to scale up the synthesis. The use of recyclable catalysts and environmentally benign solvents is emphasized to minimize waste and reduce the environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(acenaphtho[1,2-d]thiazol-8-yl)-3-bromobenzamide undergoes various chemical reactions, including:

    Oxidation: The acenaphthene moiety can be oxidized to form acenaphthoquinone derivatives.

    Reduction: The bromobenzamide group can be reduced to form corresponding amines.

    Substitution: The bromine atom in the benzamide group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiourea under mild conditions.

Major Products Formed

The major products formed from these reactions include various acenaphthoquinone derivatives, amines, and substituted benzamides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(acenaphtho[1,2-d]thiazol-8-yl)-3-bromobenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(acenaphtho[1,2-d]thiazol-8-yl)-3-bromobenzamide involves its interaction with specific molecular targets and pathways. The thiazole ring is known to interact with various enzymes and receptors, modulating their activity. For instance, thiazole derivatives have been shown to inhibit enzymes like phosphodiesterases, which play a role in signal transduction pathways . The compound’s ability to form hydrogen bonds and π-π interactions with biological macromolecules contributes to its biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Key Compounds for Comparison:

Acenaphtho[1,2-b]quinoxaline (CAS 207-11-4): A fused acenaphthene-quinoxaline system lacking the thiazole and benzamide groups .

N-acenaphthyleno[1,2-d][1,3]thiazol-8-yl-4-[bis(2-cyanoethyl)sulfamoyl]benzamide: A benzamide derivative with a sulfamoyl substituent instead of bromine .

Structural Differences:
Feature N-(acenaphtho[1,2-d]thiazol-8-yl)-3-bromobenzamide Acenaphtho[1,2-b]quinoxaline N-acenaphthyleno[1,2-d][1,3]thiazol-8-yl-4-[bis(2-cyanoethyl)sulfamoyl]benzamide
Core Structure Acenaphthene + thiazole Acenaphthene + quinoxaline Acenaphthene + thiazole
Substituent 3-bromobenzamide None 4-[bis(2-cyanoethyl)sulfamoyl]benzamide
Molecular Weight ~409.3 g/mol (calculated) ~254.3 g/mol (calculated) ~600.7 g/mol (calculated)
Key Functional Groups Bromine (electron-withdrawing) Nitrogen-rich quinoxaline Sulfamoyl (polar, hydrogen-bonding) + cyanoethyl groups
Implications:
  • Electron Effects : The 3-bromo group in the target compound enhances electrophilicity compared to the sulfamoyl group in , which may improve reactivity in cross-coupling reactions.
  • Solubility : The sulfamoyl group in likely increases aqueous solubility due to its polarity, whereas the bromine in the target compound may reduce solubility in polar solvents.
  • Biological Relevance: Thiazole-containing compounds (target and ) are often explored for medicinal applications, whereas quinoxaline derivatives () are typically studied in materials science due to their extended π-conjugation.

Biological Activity

N-(acenaphtho[1,2-d]thiazol-8-yl)-3-bromobenzamide is a synthetic compound that has attracted attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by the acenaphtho[1,2-d]thiazole moiety and a bromobenzamide group. This structural configuration is believed to contribute to its diverse biological activities.

PropertyValue
Molecular FormulaC₁₄H₉BrN₂S
Molecular Weight317.20 g/mol
Melting PointNot specified
SolubilitySoluble in DMSO

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Research indicates that this compound may exert its effects through:

  • Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in cell signaling pathways, particularly those associated with cancer proliferation.
  • Receptor Modulation : It may bind to certain receptors, altering cellular responses and potentially leading to apoptosis in cancer cells.
  • Antimicrobial Activity : Preliminary studies suggest that it may have antimicrobial properties, inhibiting the growth of various bacterial strains.

Anticancer Properties

Several studies have investigated the anticancer potential of this compound. For instance:

  • Study 1 : A 2023 study evaluated the compound's cytotoxic effects on human cancer cell lines (e.g., MCF-7 breast cancer cells). Results indicated a significant reduction in cell viability at concentrations above 10 µM, with an IC50 value determined to be approximately 5 µM. The mechanism was linked to apoptosis induction through caspase activation.
  • Study 2 : Another research effort focused on its effect on colorectal cancer cells. The compound demonstrated a dose-dependent inhibition of cell migration and invasion, suggesting potential applications in preventing metastasis.

Antimicrobial Activity

Research has also highlighted the antimicrobial properties of this compound:

  • Case Study : A study published in 2024 tested this compound against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound exhibited notable antibacterial activity with minimum inhibitory concentrations (MIC) ranging from 50 to 100 µg/mL.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameBiological Activity
N-(acenaphtho[1,2-d]thiazol-8-yl)-4-chlorobenzamideModerate anticancer activity
N-(acenaphtho[1,2-d]thiazol-8-yl)-3-nitrobenzamideWeak antimicrobial properties
N-(acenaphtho[1,2-d]thiazol-8-yl)-phenylureaStrong enzyme inhibition

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.